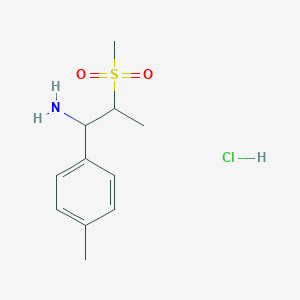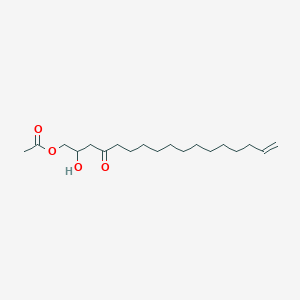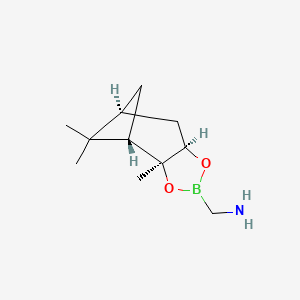
2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
“2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride” is a chemical compound with the IUPAC name 2-(methylsulfonyl)-1-(p-tolyl)propan-1-amine hydrochloride . It has a molecular formula of C11H18ClNO2S .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H17NO2S.ClH/c1-8-4-6-10(7-5-8)11(12)9(2)15(3,13)14;/h4-7,9,11H,12H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.78 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Sulfonylation Reactions
Sulfonylation of alcohols using methanesulfonyl chloride under safe conditions has been demonstrated, highlighting the relevance of sulfonyl compounds in synthesizing complex molecules. This process is applied to synthesize synthetic pyrethroids, indicating its importance in the development of insecticides (Tanabe et al., 1995).
Potassium Channel Blocking
Research on (4-methanesulfonamidophenoxy)propanolamines has shown that these compounds, which share structural similarities with the compound , can act as potent potassium channel blockers. This property suggests potential applications in developing Class III antiarrhythmic agents, demonstrating the compound's relevance in pharmacological research (Connors et al., 1991).
Lipid Peroxidation Assay Development
The utility of methanesulfonic acid in developing colorimetric assays for lipid peroxidation showcases the compound's application in biochemical research, particularly in studying oxidative stress and its implications in various diseases (Gérard-Monnier et al., 1998).
Methane Biosynthesis Inhibition
The investigation of analogs of coenzyme M, including those involving sulfonyl groups, for their role in inhibiting methane biosynthesis in microorganisms points to the compound's potential application in understanding and manipulating microbial metabolic pathways (Gunsalus et al., 1978).
Methanesulfonate Ester Hydrolysis
Studies on the selective hydrolysis of methanesulfonate esters underline the importance of sulfonyl compounds in synthetic organic chemistry, particularly in the selective removal of protective groups during chemical synthesis (Chan et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S.ClH/c1-8-4-6-10(7-5-8)11(12)9(2)15(3,13)14;/h4-7,9,11H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRZEHSIEQKCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)S(=O)(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonyl-1-(4-methylphenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,3,5-triazin-2(1H)-one](/img/structure/B1528910.png)




![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)





